molecular formula C6H8S B1293386 2,5-Dimethylthiophene CAS No. 638-02-8

2,5-Dimethylthiophene

Cat. No.: B1293386
CAS No.: 638-02-8
M. Wt: 112.19 g/mol
InChI Key: GWQOOADXMVQEFT-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene is an organosulfur compound with the molecular formula C6H8S. It is one of the four isomers of dimethylthiophene and appears as a colorless liquid under standard conditions . This compound is known for its distinctive sulfur-containing five-membered ring structure, which contributes to its unique chemical properties. It is commonly used as a food flavoring additive in Europe .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylthiophene can be synthesized through the sulfurization of hexane-2,5-dione . This method involves the reaction of hexane-2,5-dione with sulfurizing agents under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sulfur and hexane-2,5-dione as starting materials. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethylthiophene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-dimethylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The sulfur atom in the thiophene ring plays a crucial role in these interactions, as it can form strong bonds with other atoms and molecules .

Properties

IUPAC Name

2,5-dimethylthiophene
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InChI

InChI=1S/C6H8S/c1-5-3-4-6(2)7-5/h3-4H,1-2H3
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InChI Key

GWQOOADXMVQEFT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C
Source PubChem
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Molecular Formula

C6H8S
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DSSTOX Substance ID

DTXSID2074295
Record name 2,5-Dimethylthiophene
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Molecular Weight

112.19 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid
Record name 2,5-Dimethylthiophene
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Boiling Point

135.00 °C. @ 760.00 mm Hg
Record name 2,5-Dimethylthiophene
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Vapor Pressure

3.0 [mmHg]
Record name 2,5-Dimethylthiophene
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CAS No.

638-02-8
Record name 2,5-Dimethylthiophene
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Record name 2,5-dimethylthiophene
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Melting Point

-62.6 °C
Record name 2,5-Dimethylthiophene
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-Dimethylthiophene?

A1: The molecular formula of this compound is C6H8S, and its molecular weight is 112.19 g/mol.

Q2: What spectroscopic data is available for this compound?

A: Researchers have characterized this compound using various spectroscopic methods. This includes:* NMR Spectroscopy: 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments within the molecule. [] * IR Spectroscopy: Infrared spectroscopy helps identify functional groups and their vibrational modes. [, , ] * Mass Spectrometry: This technique provides the molecular weight and fragmentation patterns, useful for structural elucidation and identification. [, ]* UV-Vis Spectroscopy: This method helps determine electronic transitions and light absorption properties. [, ]

Q3: What is the role of this compound in catalytic reactions?

A: this compound often serves as a model compound in studies on hydrodesulfurization (HDS), a crucial process in petroleum refining. Researchers use it to understand the reaction mechanisms involved in removing sulfur from fossil fuels. [, , , ]

Q4: Can this compound act as a ligand in transition metal complexes?

A: Yes, this compound can coordinate to transition metals through its sulfur atom (η1(S)-coordination) or its diene moiety (η4-coordination), sometimes even bridging multiple metal centers. [, , , , ]

Q5: Have computational methods been used to study this compound?

A: Yes, computational chemistry techniques, such as AM1 calculations, have been employed to study the reactivity and selectivity of this compound in Diels-Alder reactions. [] Additionally, ab initio coupled cluster calculations were used to investigate photoinduced dynamics of the molecule. []

Q6: How do substituents on the thiophene ring influence reactivity?

A: The presence and position of substituents on the thiophene ring can significantly affect its reactivity. For example, the two methyl groups in this compound hinder polymerization compared to unsubstituted thiophene. [] Additionally, the presence of methyl groups influences the regioselectivity of bromination reactions. []

Q7: What are the potential applications of this compound derivatives?

A: this compound derivatives have shown promise in various applications, including:* Photochromic materials: These compounds can undergo reversible color changes upon exposure to light, making them suitable for applications in optical data storage and molecular switches. [, ]* Topoisomerase II inhibitors: Some this compound derivatives have demonstrated potent and selective inhibition of topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer therapy. []

Q8: How is this compound analyzed and quantified?

A: Common analytical techniques used for this compound analysis include:* Gas Chromatography (GC): This method separates and quantifies volatile compounds based on their boiling points and affinity for the stationary phase. [, , ]* High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies compounds based on their polarity and interaction with the stationary phase. []* Resonance Raman Spectroscopy: This method provides information about the vibrational modes of molecules adsorbed on surfaces, offering insights into reaction mechanisms. []

Q9: What is known about the environmental impact of this compound?

A: While specific data on the ecotoxicological effects of this compound might be limited, its presence in fossil fuels raises concerns regarding its potential release into the environment during extraction, processing, and combustion. Further research is needed to assess its environmental fate and potential risks. []

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